(4R)-5-[(4-Methoxyphenyl)methoxy]-2,4-dimethylpent-2-enal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4R)-5-[(4-Methoxyphenyl)methoxy]-2,4-dimethylpent-2-enal is an organic compound characterized by its unique structure, which includes a methoxyphenyl group and a dimethylpent-2-enal backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-5-[(4-Methoxyphenyl)methoxy]-2,4-dimethylpent-2-enal typically involves the use of specific reagents and conditions to achieve the desired stereochemistry and functional groups. One common method involves the protection of the phenol group with a methoxy group, followed by the formation of the enal through a series of reactions including aldol condensation and selective reduction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
(4R)-5-[(4-Methoxyphenyl)methoxy]-2,4-dimethylpent-2-enal can undergo various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of (4R)-5-[(4-Methoxyphenyl)methoxy]-2,4-dimethylpentanoic acid.
Reduction: Formation of (4R)-5-[(4-Methoxyphenyl)methoxy]-2,4-dimethylpent-2-enol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(4R)-5-[(4-Methoxyphenyl)methoxy]-2,4-dimethylpent-2-enal has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (4R)-5-[(4-Methoxyphenyl)methoxy]-2,4-dimethylpent-2-enal involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-Methoxyphenyl)methanol
- 2,4-Dimethylpent-2-enal
- (4-Methoxyphenyl)acetic acid
Uniqueness
(4R)-5-[(4-Methoxyphenyl)methoxy]-2,4-dimethylpent-2-enal is unique due to its specific stereochemistry and combination of functional groups, which confer distinct chemical and biological properties compared to similar compounds .
Eigenschaften
CAS-Nummer |
648883-76-5 |
---|---|
Molekularformel |
C15H20O3 |
Molekulargewicht |
248.32 g/mol |
IUPAC-Name |
(4R)-5-[(4-methoxyphenyl)methoxy]-2,4-dimethylpent-2-enal |
InChI |
InChI=1S/C15H20O3/c1-12(9-16)8-13(2)10-18-11-14-4-6-15(17-3)7-5-14/h4-9,13H,10-11H2,1-3H3/t13-/m1/s1 |
InChI-Schlüssel |
YJSJUXYPNRIPKG-CYBMUJFWSA-N |
Isomerische SMILES |
C[C@@H](COCC1=CC=C(C=C1)OC)C=C(C)C=O |
Kanonische SMILES |
CC(COCC1=CC=C(C=C1)OC)C=C(C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.